

Spectroscopic data for 2,4-Dimethoxyiodobenzene (^1H -NMR, ^{13}C -NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxyiodobenzene

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Spectroscopic Profile of 2,4-Dimethoxyiodobenzene: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethoxyiodobenzene**, a key intermediate in various synthetic applications. The data presented herein, including Proton Nuclear Magnetic Resonance (^1H -NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a detailed characterization of the compound's molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-dimethoxyiodobenzene**, providing a clear and concise reference for compound identification and characterization.

Table 1: ^1H -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.62	d	8.6	1H	H-6
6.43	d	2.6	1H	H-3
6.32	dd	8.6, 2.7	1H	H-5
3.85	s	-	3H	OCH ₃
3.80	s	-	3H	OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
161.4	C-4
158.9	C-2
139.2	C-6
107.0	C-5
99.3	C-3
74.8	C-1
56.3	OCH ₃
55.5	OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz[1]

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
264.00	100	[M] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Table 4: Infrared (IR) Spectroscopy Data

While a detailed list of absorption peaks is not publicly available without specific database access[2][3], the IR spectrum of **2,4-dimethoxyiodobenzene** is expected to exhibit characteristic bands corresponding to its functional groups. These include:

- C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C-H stretching (aliphatic, $-\text{OCH}_3$): $\sim 2950\text{-}2850\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-O stretching (aryl ether): $\sim 1250\text{ cm}^{-1}$ and $\sim 1050\text{ cm}^{-1}$
- C-I stretching: $\sim 600\text{-}500\text{ cm}^{-1}$

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections detail the general methodologies employed for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C -NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl_3), and the chemical shifts were referenced to the residual solvent signal (^1H : δ 7.26 ppm; ^{13}C : δ 77.0 ppm). For ^{13}C -NMR, broadband proton decoupling was employed to simplify the spectrum by removing ^1H - ^{13}C coupling.[4]

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1] The sample, dissolved in a suitable volatile solvent, was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, were ionized (typically by electron impact), and the resulting fragments were analyzed based on their mass-to-charge ratio.[5]

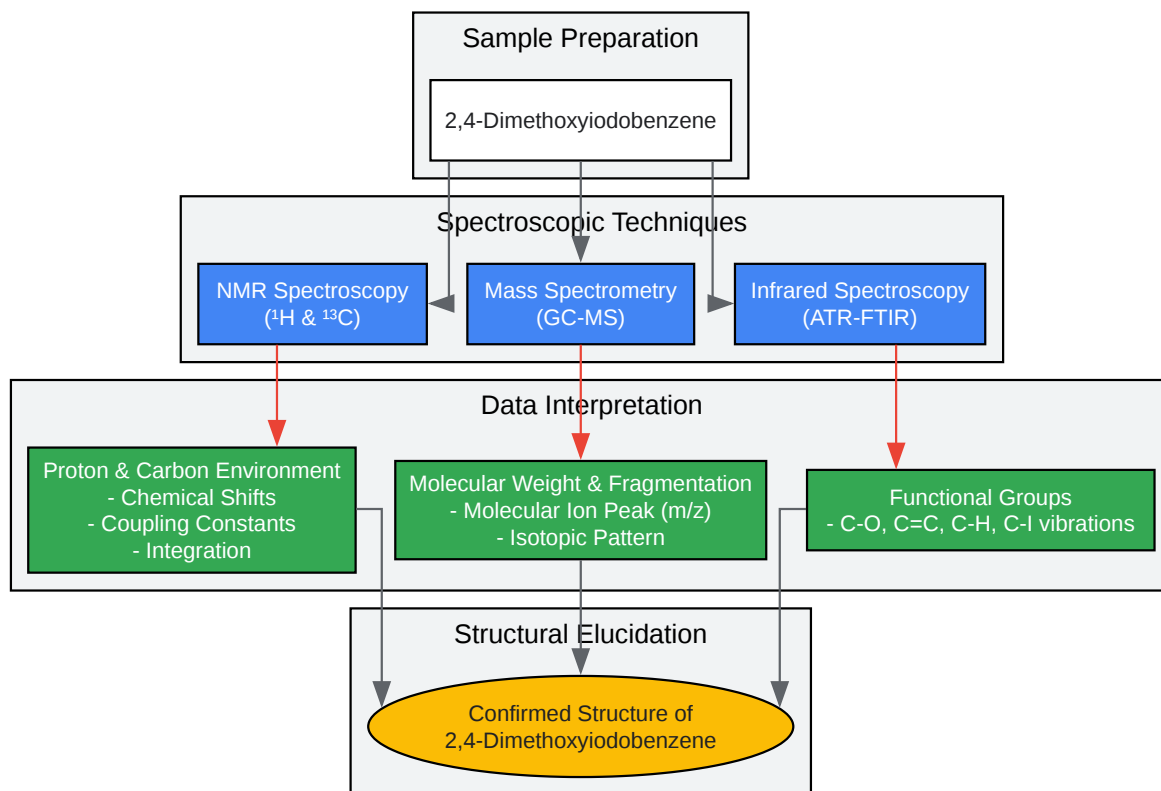
Infrared (IR) Spectroscopy

The IR data is typically acquired using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. In this method, a small amount of the solid sample is placed in direct contact with an ATR crystal (e.g., diamond). An infrared beam is passed through the crystal, and it interacts with the sample at the point of contact. The attenuated IR beam is then detected to generate the spectrum.^{[1][6][7][8]} This technique requires minimal sample preparation.^[2]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of **2,4-dimethoxyiodobenzene** is illustrated in the following diagram. This workflow demonstrates how different spectroscopic techniques provide complementary information to confirm the compound's identity and structure.

Workflow for Spectroscopic Analysis of 2,4-Dimethoxyiodobenzene



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Caption: Spectroscopic analysis workflow for **2,4-dimethoxyiodobenzene**.

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References

- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]

- 3. spectrabase.com [spectrabase.com]
- 4. sc.edu [sc.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mt.com [mt.com]
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